molecular formula C12H8BrN3O6S B14231650 N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide CAS No. 820961-08-8

N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B14231650
CAS No.: 820961-08-8
M. Wt: 402.18 g/mol
InChI Key: SQTIBNLDYGKKKQ-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide is a complex organic compound characterized by the presence of bromine, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 2-bromoaniline to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The nitro and sulfonamide groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-nitroaniline: Similar in structure but lacks the sulfonamide group.

    N-(2-Bromo-5-nitrophenyl)acetamide: Similar but with an acetamide group instead of a sulfonamide group.

Uniqueness

N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide is unique due to the combination of bromine, nitro, and sulfonamide groups in a single molecule. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

820961-08-8

Molecular Formula

C12H8BrN3O6S

Molecular Weight

402.18 g/mol

IUPAC Name

N-(2-bromo-5-nitrophenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8BrN3O6S/c13-9-6-5-8(15(17)18)7-10(9)14-23(21,22)12-4-2-1-3-11(12)16(19)20/h1-7,14H

InChI Key

SQTIBNLDYGKKKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

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